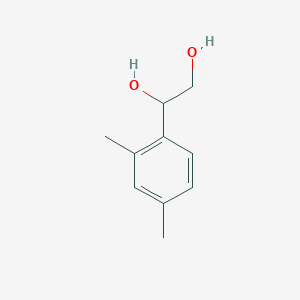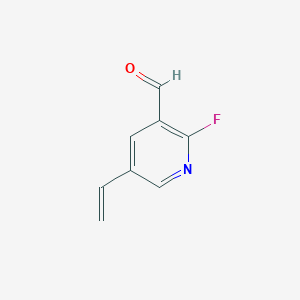
5-Ethenyl-2-fluoropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-fluoropyridine-3-carbaldehyde: is a fluorinated pyridine derivative with the molecular formula C8H6FNO . This compound is characterized by the presence of an ethenyl group at the 5-position, a fluorine atom at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-fluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. Subsequent reactions introduce the ethenyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available pyridine derivatives, followed by selective fluorination and functional group modifications under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-ethenyl-2-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 5-ethenyl-2-fluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, facilitating the synthesis of more complex molecules .
Biology and Medicine: The presence of the fluorine atom introduces unique electronic properties, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new materials with improved physical and chemical characteristics .
Wirkmechanismus
The mechanism of action of 5-ethenyl-2-fluoropyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, affecting its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the ethenyl and carbaldehyde groups, making it less reactive in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 3-position.
5-Fluoropyridine-3-carbaldehyde: Similar structure but lacks the ethenyl group.
Uniqueness: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is unique due to the combination of the ethenyl, fluorine, and carbaldehyde groups on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis and drug design .
Eigenschaften
Molekularformel |
C8H6FNO |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-ethenyl-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h2-5H,1H2 |
InChI-Schlüssel |
YRMGEYAVUVPNSM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(N=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


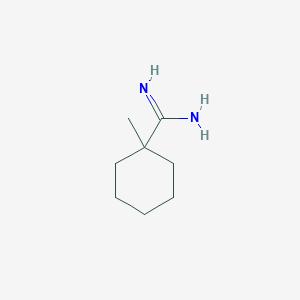
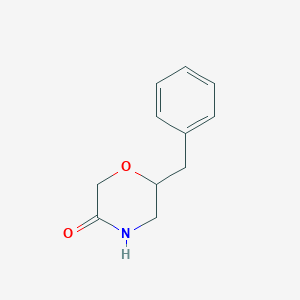

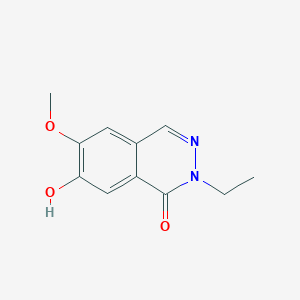
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)


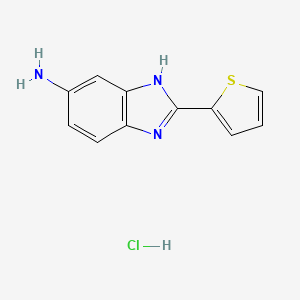
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
